Direct Comparison of Antiproliferative Activity: 3-Ethyl-Indole-2-Carboxamides Achieve Nanomolar GI50 Values in Cancer Cell Lines
A series of 5-substituted-3-ethylindole-2-carboxamides, derived from the core structure of the target compound, exhibited potent antiproliferative activity against a panel of cancer cell lines, with GI50 values as low as 37 nM [1]. This is a direct functional readout of the 3-ethylindole-2-carboxamide scaffold. While no direct head-to-head comparison with 3-unsubstituted or 3-methyl analogs was performed in this specific study, the observed nanomolar potency establishes a clear benchmark for this specific 3-ethyl substitution pattern in antiproliferative drug discovery.
| Evidence Dimension | Antiproliferative activity (GI50) in cancer cell lines |
|---|---|
| Target Compound Data | Mean GI50 values ranging from 37 nM to 193 nM for 5-substituted-3-ethylindole-2-carboxamides |
| Comparator Or Baseline | Reference drug erlotinib (GI50 = 33 nM) in the same assay |
| Quantified Difference | Most potent derivative (compound 5j) had GI50 = 37 nM, comparable to erlotinib |
| Conditions | In vitro antiproliferative assay against four cancer cell lines |
Why This Matters
This data validates that the 3-ethylindole-2-carboxamide pharmacophore, which requires the 3-ethyl-substituted carbonyl chloride for synthesis, can achieve nanomolar cellular potency, a critical parameter for hit-to-lead prioritization.
- [1] Mohamed FAM, Alakilli SYM, El Azab EF, et al. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Med Chem. 2023;14(4):734-744. View Source
